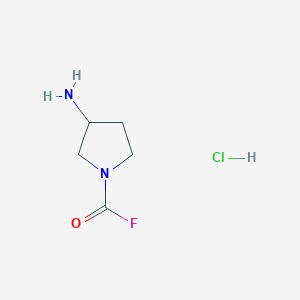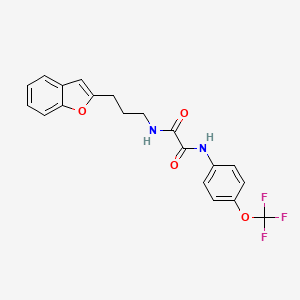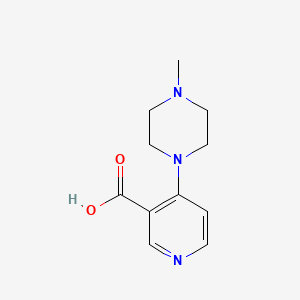
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and an amine group attached to a prop-2-en-1-yl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzyl)prop-2-en-1-amine typically involves the reaction of 2,5-dimethoxybenzylamine with allyl bromide in the presence of a base such as diisopropyl ethylamine. The reaction is carried out in a solvent like methylene chloride at room temperature. The product is then purified through chromatography to obtain a high yield of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group in glycosylation reactions.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of psychoactive substances, is ongoing.
Industry: It is utilized in the synthesis of materials such as nano-structured ceria (CeO2) for applications in material science.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity. This interaction can result in various physiological and psychological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethoxybenzyl)prop-2-en-1-amine: Similar structure but with methoxy groups at the 2 and 4 positions.
N-(3,4-dimethoxybenzyl)prop-2-en-1-amine: Methoxy groups at the 3 and 4 positions.
N-(2,5-dimethoxyphenethylamine): Similar structure but with an ethylamine chain instead of a prop-2-en-1-yl chain.
Uniqueness
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both methoxy groups and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPMUDBSVAADKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)







![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)
